Wnt agonist 1

Wnt signaling β-catenin drug discovery

Choose Wnt agonist 1 (BML-284) for GSK-3β-independent Wnt activation (IC₅₀ >60 µM), avoiding off-target metabolic effects. Validated anti-proliferative IC₅₀ in multiple cancer lines (HeLa: 0.09 µM; K562: 0.10 µM) and unique dual tubulin inhibition (IC₅₀ 0.33 µM). Robust Xenopus phenotype at 10 µM. Ideal for oncology, metabolism, and developmental biology studies. Order high-purity (≥98%) compound now.

Molecular Formula C19H19ClN4O3
Molecular Weight 386.8 g/mol
Cat. No. B605395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWnt agonist 1
SynonymsAMBMP hydrochloride
Molecular FormulaC19H19ClN4O3
Molecular Weight386.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C19H18N4O3.ClH/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16;/h2-9H,10-11H2,1H3,(H3,20,21,22,23);1H
InChIKeyXZOFNDFDGVAIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wnt Agonist 1 (BML-284/AMBMP): A Cell-Permeable, GSK-3β-Independent Activator of Canonical Wnt/β-Catenin Signaling


Wnt agonist 1 (also designated BML-284 or AMBMP) is a small-molecule, cell-permeable pyrimidine derivative that functions as a potent and selective activator of the canonical Wnt/β-catenin signaling pathway . It induces β-catenin stabilization and TCF-dependent transcriptional activity with a reported EC₅₀ of 0.7 µM in HEK-293T cells . Critically, Wnt agonist 1 does not inhibit glycogen synthase kinase-3β (GSK-3β; IC₅₀ > 60 µM), distinguishing its mechanism from many other Wnt pathway modulators .

Why Wnt Agonist 1 (BML-284) Cannot Be Interchanged with Other Wnt/β-Catenin Agonists: A Procurement Guide to Mechanistic and Pharmacological Distinctions


Wnt agonist 1 (BML-284) belongs to a class of compounds that activate Wnt/β-catenin signaling, yet its unique profile of direct, GSK-3β-independent activation and its distinct in vivo phenotypic signature in Xenopus embryos render it non-interchangeable with other Wnt agonists such as HLY78, Dalosirvat (Wnt pathway activator 1), or SKL2001. These agents differ fundamentally in their molecular targets (e.g., GSK-3β inhibition vs. Axin stabilization vs. direct β-catenin activation), resulting in divergent potency ranges, cell-type specificity, and off-target liabilities. Substituting Wnt agonist 1 with a GSK-3β inhibitor, for instance, would introduce confounding effects on insulin signaling and glycogen metabolism [1]. The quantitative evidence presented below delineates precisely where Wnt agonist 1 demonstrates measurable differentiation critical for informed scientific selection.

Quantitative Comparative Evidence: Wnt Agonist 1 (BML-284) vs. Key Wnt/β-Catenin Activators


EC₅₀ Comparison: Wnt Agonist 1 (0.7 µM) vs. Dalosirvat (28-29 nM) – Potency Differential

In a direct comparison of in vitro potency, Wnt agonist 1 (BML-284) induces β-catenin/TCF-dependent transcriptional activity with an EC₅₀ of 0.7 µM (700 nM) in HEK-293T cells , whereas Dalosirvat (Wnt pathway activator 1/SM-04554) exhibits significantly higher potency with an EC₅₀ of 28-29 nM in a Wnt-responsive luciferase reporter assay in SW480 cells . This represents an approximately 24- to 25-fold difference in molar potency. The distinction is critical: Wnt agonist 1 offers a more moderate activation profile, potentially advantageous in assays requiring finer titration of Wnt output or in systems hypersensitive to supraphysiological pathway stimulation.

Wnt signaling β-catenin drug discovery stem cell biology

Mechanism of Action: GSK-3β-Independent Activation vs. GSK-3β Inhibition

Wnt agonist 1 (BML-284) activates Wnt/β-catenin signaling without inhibiting GSK-3β, as evidenced by an IC₅₀ > 60 µM against this kinase . In stark contrast, the widely used Wnt pathway activator CHIR-99021 is a potent GSK-3α/β inhibitor (IC₅₀ values of 10 nM and 6.7 nM, respectively) . This mechanistic divergence is non-trivial: GSK-3β inhibition alters glycogen synthase activity and insulin signaling pathways, introducing confounding variables in metabolic studies. Wnt agonist 1 provides a GSK-3β-independent tool for dissecting Wnt signaling in contexts where kinase inhibition would be undesirable.

Wnt signaling GSK-3β kinase inhibition signal transduction

In Vivo Phenotypic Efficacy: Xenopus Embryonic Head Defects at 10 µM

Wnt agonist 1 (BML-284) demonstrates robust in vivo activity at the whole-organism level. At a concentration of 10 µM, it mimics the effects of endogenous Wnt ligands in a Xenopus laevis embryo model, causing substantial defects in head specification . This phenotypic outcome provides a direct, quantifiable measure of Wnt pathway activation in a complex vertebrate system. While other Wnt agonists like HLY78 have been studied in rodent disease models (e.g., subarachnoid hemorrhage) [1], the Xenopus head defect assay offers a highly reproducible and rapid (24-48 hour) developmental readout uniquely suited for genetic and chemical epistasis experiments. Wnt agonist 1 is specifically validated for this classic developmental biology tool, unlike Dalosirvat or SKL2001.

developmental biology Xenopus in vivo pharmacology Wnt signaling

Anti-Proliferative Activity in Cancer Cell Lines: IC₅₀ Values Across Multiple Tumor Types

Beyond its role as a pathway activator, Wnt agonist 1 (BML-284) exhibits concentration-dependent anti-proliferative effects in several human cancer cell lines. Reported IC₅₀ values for inhibition of cell proliferation are 0.09 µM (HeLa, cervical cancer), 0.10 µM (K562, chronic myeloid leukemia), 0.52 µM (HCT116, colorectal carcinoma), and 0.69 µM (MCF-7, breast adenocarcinoma) after 72 hours of treatment [1]. This dual functionality—Wnt activation at lower concentrations and growth inhibition at higher concentrations—distinguishes it from Wnt agonists like SKL2001, which is primarily characterized for its disruption of Axin/β-catenin interaction without systematic anti-proliferative profiling across a panel of cancer lines .

cancer biology cell proliferation oncology Wnt signaling

Tubulin Polymerization Inhibition: A Secondary Pharmacological Activity

Wnt agonist 1 (AMBMP) exhibits a secondary, Wnt-independent pharmacological activity: it inhibits tubulin polymerization with an IC₅₀ of 0.33 µM, comparable to the microtubule-disrupting agent nocodazole (IC₅₀ = 0.34 µM) [1]. This property is not shared by other canonical Wnt agonists such as HLY78, Dalosirvat, or SKL2001, which have not been reported to affect microtubule dynamics. The dual Wnt-activating and tubulin-inhibiting profile of Wnt agonist 1 may be particularly relevant in studies of cell division, migration, or cytoskeletal regulation, where the compound can serve as a bifunctional probe. However, this also necessitates careful experimental design to dissect Wnt-dependent from Wnt-independent effects.

cytoskeleton tubulin cell cycle chemical biology

Selectivity Profile: No Inhibition of GSK-3β vs. CHIR-99021

Wnt agonist 1 (BML-284) demonstrates exquisite selectivity for Wnt pathway activation without perturbing GSK-3β activity (IC₅₀ > 60 µM) . In comparison, CHIR-99021, a frequently used alternative Wnt activator, is a potent and selective GSK-3α/β inhibitor with IC₅₀ values of 10 nM and 6.7 nM, respectively, and >500-fold selectivity over a panel of other kinases . The >8,000-fold difference in GSK-3β inhibition between Wnt agonist 1 and CHIR-99021 underscores the fundamental mechanistic distinction: Wnt agonist 1 acts downstream or independently of the destruction complex, whereas CHIR-99021 stabilizes β-catenin by directly inhibiting its phosphorylation by GSK-3β.

kinase selectivity GSK-3β Wnt signaling drug discovery

Optimal Research Applications for Wnt Agonist 1 (BML-284) Based on Quantitative Differentiation


Wnt Signaling Studies in Metabolic Cell Types (Adipocytes, Hepatocytes, Myocytes)

Wnt agonist 1 (BML-284) is uniquely suited for investigating Wnt/β-catenin signaling in metabolically active cells, as its GSK-3β-independent mechanism (IC₅₀ > 60 µM) avoids confounding effects on glycogen synthase and insulin signaling pathways . This is a critical advantage over GSK-3β inhibitors like CHIR-99021, which potently inhibit this kinase (IC₅₀ = 6.7 nM) and would alter metabolic readouts. Researchers studying the intersection of Wnt signaling and metabolism in tissues such as liver, muscle, or adipose can use Wnt agonist 1 to activate the pathway without introducing off-target metabolic artifacts.

Xenopus Developmental Biology and Chemical Epistasis Screens

Wnt agonist 1 (BML-284) is validated for inducing reproducible, quantifiable Wnt gain-of-function phenotypes in Xenopus laevis embryos. At 10 µM, it causes substantial head specification defects, providing a robust in vivo readout for pathway activation . This application is not documented for other Wnt agonists such as Dalosirvat or SKL2001. Developmental biologists using the Xenopus system can confidently employ Wnt agonist 1 in epistasis experiments, chemical genetics screens, or studies of embryonic patterning where a rapid, visible phenotype is required.

Cancer Cell Proliferation Studies with Defined IC₅₀ Values

Wnt agonist 1 (BML-284) provides a pre-validated tool for investigating the context-dependent role of Wnt signaling in cancer cell proliferation. Its anti-proliferative IC₅₀ values have been established across multiple tumor cell lines (HeLa: 0.09 µM; K562: 0.10 µM; HCT116: 0.52 µM; MCF-7: 0.69 µM) . This dataset enables dose-ranging studies to explore the concentration-dependent switch between Wnt activation and growth inhibition. Other Wnt agonists, such as SKL2001, lack comparable systematic anti-proliferative characterization , making Wnt agonist 1 a more defined starting point for oncology-focused Wnt signaling research.

Dual-Function Chemical Probe for Wnt/Cytoskeleton Crosstalk

Wnt agonist 1 (AMBMP) serves as a bifunctional chemical probe due to its Wnt-activating (EC₅₀ = 0.7 µM) and tubulin polymerization-inhibiting (IC₅₀ = 0.33 µM) activities. Researchers investigating the interplay between Wnt signaling and cytoskeletal dynamics—for instance, in studies of cell migration, asymmetric cell division, or neurite outgrowth—can utilize Wnt agonist 1 as a single compound that modulates both pathways. This application is unique among Wnt agonists; HLY78, Dalosirvat, and SKL2001 have not been reported to affect microtubules. Careful use of appropriate controls (e.g., a Wnt agonist lacking tubulin activity) is essential to deconvolve the observed phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wnt agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.